

4-Methyloxazole-2-carboxylic acid CAS number and structure

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Compound of Interest

Compound Name: 4-Methyloxazole-2-carboxylic acid

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4-Methyloxazole-2-carboxylic Acid: A Technical Guide

COMPOUND IDENTIFICATION CAS Number: 1196151-81-1[\[1\]](#)[\[2\]](#)[\[3\]](#) IUPAC Name: 4-methyl-1,3-oxazole-2-carboxylic acid[\[2\]](#) Molecular Formula: C₅H₅NO₃[\[1\]](#)[\[2\]](#) Molecular Weight: 127.10 g/mol [\[1\]](#)[\[2\]](#) Synonyms: 4-Methyl-oxazole-2-carboxylic acid, 4-METHYL-1,3-OXAZOLE-2-CARBOXYLIC ACID[\[2\]](#)

This technical guide provides an in-depth overview of **4-Methyloxazole-2-carboxylic acid**, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines its chemical structure, properties, plausible synthetic routes, and potential applications, collating available data for a scientific audience.

Chemical Structure and Properties

4-Methyloxazole-2-carboxylic acid features a five-membered oxazole ring, which is a common scaffold in biologically active molecules. The ring is substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position.

Caption: Chemical structure of **4-Methyloxazole-2-carboxylic acid**.

Physicochemical Properties

Experimental data on the physical properties of **4-Methyloxazole-2-carboxylic acid**, such as melting and boiling points, are not readily available in the cited literature. However, computational data from sources like PubChem provide estimated values which are summarized below. For comparison, the experimental melting point of the isomeric compound 2-Methyloxazole-4-carboxylic acid is 182-187 °C.

Property	Value	Source
Molecular Weight	127.10 g/mol	PubChem[2]
Exact Mass	127.026943022 Da	PubChem[2]
XLogP3	0.6	PubChem[2]
Hydrogen Bond Donors	1	PubChem[2]
Hydrogen Bond Acceptors	3	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Topological Polar Surface Area	63.3 Å ²	PubChem[2]
Complexity	125	PubChem[2]

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-Methyloxazole-2-carboxylic acid** is not detailed in the surveyed literature. However, a common and effective method for preparing oxazole carboxylic acids is the hydrolysis of their corresponding ester precursors. The following section outlines a generalized protocol for this transformation, based on procedures for structurally similar compounds.

Protocol: Hydrolysis of Ethyl 4-Methyloxazole-2-carboxylate

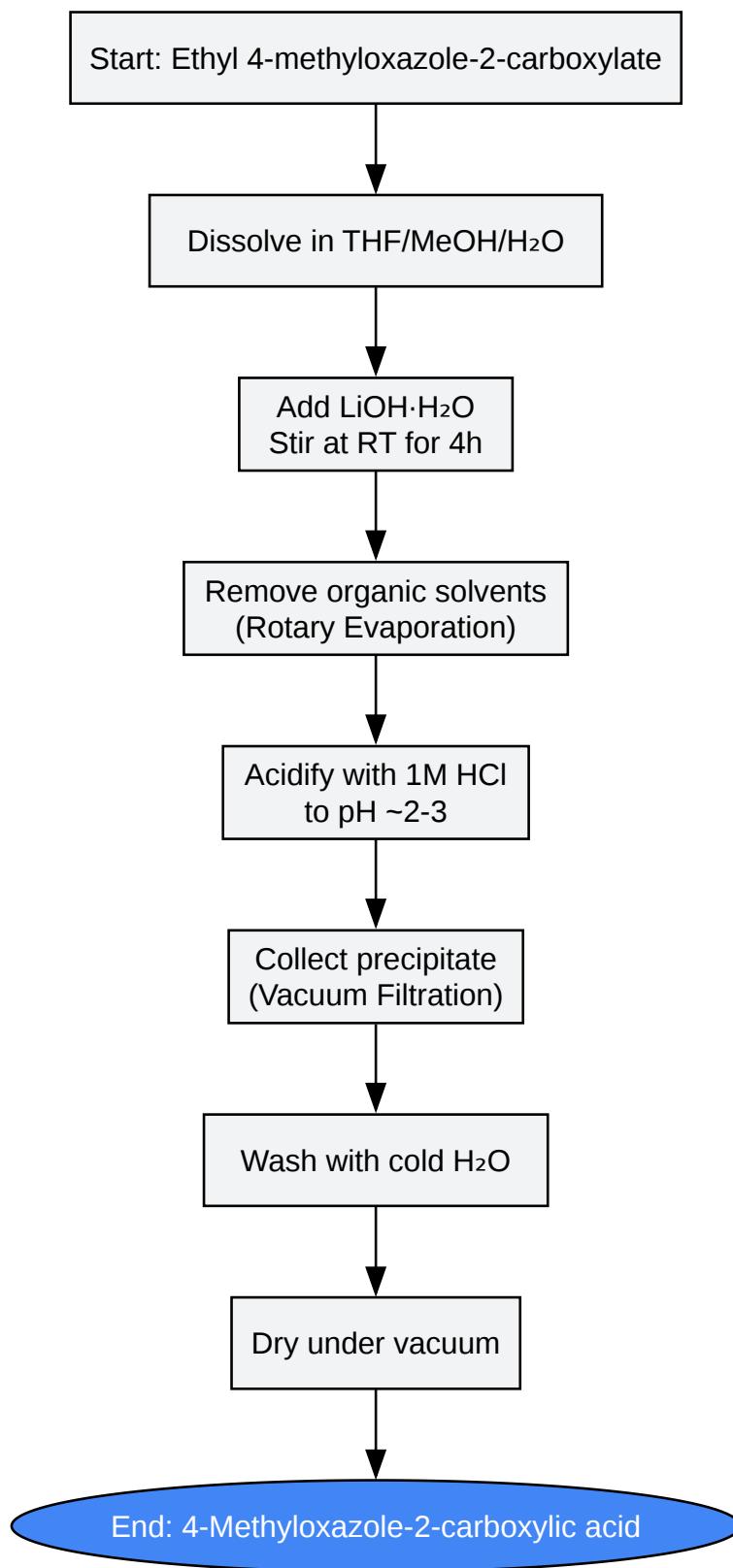
This protocol describes the saponification of an ethyl ester to yield the target carboxylic acid. This method is adapted from general procedures for the hydrolysis of oxazole esters.

Materials:

- Ethyl 4-methyloxazole-2-carboxylate (1 equivalent)
- Lithium hydroxide monohydrate ($\text{LiOH}\cdot\text{H}_2\text{O}$) (1.5 equivalents)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Deionized Water (H_2O)
- 1 M Hydrochloric acid (HCl)

Procedure:

- Dissolve Ethyl 4-methyloxazole-2-carboxylate (1 eq.) in a solvent mixture of THF/MeOH/ H_2O (2:3:1 ratio).
- Add $\text{LiOH}\cdot\text{H}_2\text{O}$ (1.5 eq.) to the solution.
- Stir the reaction mixture at room temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the volatile organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.
- Cool the remaining aqueous residue in an ice bath and acidify to a pH of ~2-3 by the dropwise addition of 1 M HCl.
- A precipitate of **4-Methyloxazole-2-carboxylic acid** should form upon acidification.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with a small amount of cold deionized water to remove residual salts.
- Dry the product under vacuum to yield the final compound.

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Caption: Generalized workflow for the synthesis via ester hydrolysis.

Spectroscopic Characterization

No experimental spectroscopic data for **4-Methyloxazole-2-carboxylic acid** were found in the reviewed literature. The following are expected characteristic signals based on general principles of NMR and IR spectroscopy for carboxylic acids.

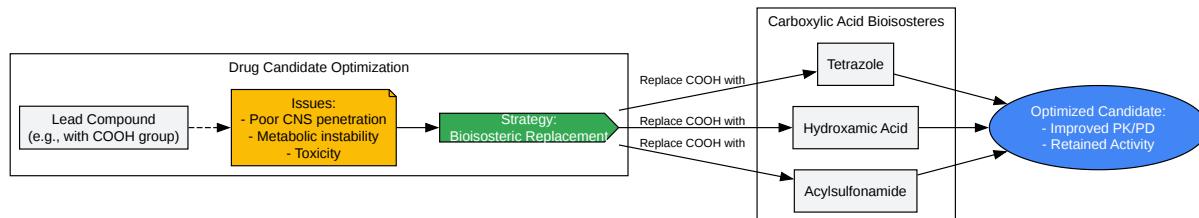
- ^1H NMR: A characteristic broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing far downfield (>10 ppm, often around 12 ppm). The methyl protons would likely appear as a singlet in the aliphatic region (~2-3 ppm), and the oxazole ring proton would appear in the aromatic/heteroaromatic region.
- ^{13}C NMR: The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.^[4] Other signals would correspond to the carbons of the oxazole ring and the methyl group.
- Infrared (IR) Spectroscopy: Two characteristic absorptions are anticipated for the carboxylic acid group: a very broad O-H stretching band from approximately $2500\text{-}3300\text{ cm}^{-1}$ and a strong C=O stretching band between $1710\text{-}1760\text{ cm}^{-1}$.^[4]

Applications in Drug Discovery and Research

While specific biological activities for **4-Methyloxazole-2-carboxylic acid** are not widely reported, it is classified as a biochemical for proteomics research.^[5] The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The carboxylic acid group is also a critical functional group in drug design, often involved in key binding interactions with biological targets.

Role as a Bioisostere Component

In drug design, carboxylic acids are often key to a molecule's pharmacophore but can present challenges related to metabolic instability or poor membrane permeability.^[6] The oxazole ring itself can be considered a bioisostere for other functionalities, and modifying the carboxylic acid group is a common strategy in medicinal chemistry to optimize drug properties.



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Caption: Role of carboxylic acid bioisosterism in drug development.

The structural motifs present in **4-Methyloxazole-2-carboxylic acid** suggest its potential as a building block for the synthesis of more complex molecules targeting a range of biological pathways. For instance, related thiazole-carboxylic acid derivatives have been investigated as potential anti-cancer agents, highlighting the therapeutic potential of such heterocyclic systems.

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